molecular formula C18H19NO3 B2761871 (E)-3-(furan-3-yl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acrylamide CAS No. 2035004-25-0

(E)-3-(furan-3-yl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acrylamide

Cat. No.: B2761871
CAS No.: 2035004-25-0
M. Wt: 297.354
InChI Key: HFFLVCUEXVPKIT-VOTSOKGWSA-N
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Description

The compound (E)-3-(furan-3-yl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acrylamide features a furan-3-yl group conjugated via an acrylamide linker to a 2-methoxy-2,3-dihydro-1H-inden-2-ylmethyl moiety. This structure combines aromatic heterocyclic (furan) and bicyclic (dihydroindenyl) elements, with a methoxy substituent influencing electronic and steric properties. The acrylamide group is a critical pharmacophore, enabling hydrogen bonding and structural rigidity, which are essential for biological interactions .

Properties

IUPAC Name

(E)-3-(furan-3-yl)-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-21-18(10-15-4-2-3-5-16(15)11-18)13-19-17(20)7-6-14-8-9-22-12-14/h2-9,12H,10-11,13H2,1H3,(H,19,20)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFLVCUEXVPKIT-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNC(=O)C=CC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1(CC2=CC=CC=C2C1)CNC(=O)/C=C/C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(furan-3-yl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acrylamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring and an indene derivative, which are known for their diverse biological activities. The structure can be represented as follows:

 E 3 furan 3 yl N 2 methoxy 2 3 dihydro 1H inden 2 yl methyl acrylamide\text{ E 3 furan 3 yl N 2 methoxy 2 3 dihydro 1H inden 2 yl methyl acrylamide}

The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). Research indicates that compounds with similar structures can act as positive allosteric modulators of α7 nAChRs, influencing neurotransmission and potentially offering anxiolytic effects .

Anxiolytic Effects

In studies involving related compounds, such as 3-furan-2-yl-N-p-tolyl-acrylamide, significant anxiolytic-like activity has been observed in animal models. For instance:

  • Acute Treatment : Doses of 0.5 mg/kg demonstrated anxiolytic effects in elevated plus maze tests.
  • Chronic Treatment : Lower doses (0.1 mg/kg) were effective after prolonged exposure, indicating a dose-dependent relationship with treatment duration.
  • Mechanistic Insights : The anxiolytic effects were inhibited by methyllycaconitine, a selective α7 antagonist, confirming the involvement of α7 nAChRs in mediating these effects .

Study on Related Compounds

A study evaluated the anxiolytic activity of 3-furan derivatives in mice, highlighting the following findings:

CompoundDose (mg/kg)EffectMechanism
3-furan-2-yl-N-p-tolyl-acrylamide0.5Anxiolytic-like activityα7 nAChR modulation
3-furan derivative0.1Increased efficacy after chronic treatmentα7 nAChR involvement

These findings suggest that this compound may exhibit similar anxiolytic properties through modulation of nAChRs.

Antimicrobial Activity

Preliminary data on related furan compounds indicate potential antimicrobial properties. For example, studies have shown that certain furan derivatives exhibit moderate to good activity against various bacterial strains and fungi . While specific data on this compound is limited, the structural similarities suggest it may also have antimicrobial potential.

Comparison with Similar Compounds

Structural and Functional Analysis

  • Substituent Effects on the Dihydroindenyl Group: Methoxy vs. Hydroxy groups may favor hydrogen bonding but reduce metabolic stability . Sulfonyl vs. Methoxy: The sulfonyl group in the spiroindene-piperidine analog () increases steric hindrance and electron-withdrawing effects, which could alter receptor binding kinetics compared to the methoxy-substituted target compound .
  • Acrylamide Linker :
    The acrylamide moiety is conserved across many analogs, suggesting its role as a hydrogen-bond acceptor and contributor to conformational rigidity. In contrast, acetamide () or carboxamide () linkages may reduce rigidity, affecting target affinity .

  • Phthalimide vs. Dihydroindenyl: Phthalimide-containing analogs () exhibit antifungal activity dependent on methoxy groups, but the dihydroindenyl group in the target compound may confer unique pharmacokinetic properties .

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